2-Ethyl-5-hydroxy-1,4,7-trimethyl-1H-indole-3-carboxylic acid
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Overview
Description
2-Ethyl-5-hydroxy-1,4,7-trimethyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 2-Ethyl-5-hydroxy-1,4,7-trimethyl-1H-indole-3-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the reaction conditions may include the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods: Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-hydroxy-1,4,7-trimethyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride or boron trifluoride.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-Ethyl-5-hydroxy-1,4,7-trimethyl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Ethyl-5-hydroxy-1,4,7-trimethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling, gene expression, and metabolic processes .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
5-Hydroxyindoleacetic acid: A metabolite of serotonin, used as a biomarker in medical diagnostics
Uniqueness: 2-Ethyl-5-hydroxy-1,4,7-trimethyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-ethyl-5-hydroxy-1,4,7-trimethylindole-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-5-9-12(14(17)18)11-8(3)10(16)6-7(2)13(11)15(9)4/h6,16H,5H2,1-4H3,(H,17,18) |
InChI Key |
LIVDVVVBQCWUPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N1C)C(=CC(=C2C)O)C)C(=O)O |
Origin of Product |
United States |
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